Dracoflavan A
Description
Properties
IUPAC Name |
[2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H46O10/c1-28-36(50)25-43(59-49(53)31-18-12-7-13-19-31)34(46(28)56-4)24-35(44-37(51)26-41(54-2)32-20-22-39(57-47(32)44)29-14-8-5-9-15-29)45-38(52)27-42(55-3)33-21-23-40(58-48(33)45)30-16-10-6-11-17-30/h5-19,25-27,35,39-40,50-52H,20-24H2,1-4H3/t39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQIJACLUQIMIE-ZAQUEYBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CCC(O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CCC(O7)C8=CC=CC=C8)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CC[C@H](O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CC[C@H](O7)C8=CC=CC=C8)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H46O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Acidic Degradation
Dracoflavan A undergoes acidic hydrolysis when treated with hydrochloric acid in methanol, yielding two primary products:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| HCl in MeOH | Reflux, 30 min, N₂ atmosphere | (2S)-5-Methoxyflavan-7-ol | 38% |
| 1-O-Methyl-2-methylphloroglucinol | 12% |
This reaction confirms the presence of ester linkages and flavanoid subunits in this compound. The isolation of (2S)-5-methoxyflavan-7-ol aligns with the stereochemical configuration of related flavans in dragon’s blood resin .
Alkaline Degradation
Treatment with methanolic potassium hydroxide induces cleavage of ester bonds and subsequent oxidation, forming a benzofuran derivative:
| Reagent | Conditions | Products | Key Observations |
|---|---|---|---|
| KOH in MeOH | Reflux, 30 min | (2S)-8-(6-Hydroxy-4-methoxy-5-methylbenzofuran-2-yl)-5-methoxyflavan-7-ol | Major product; identified via TLC and NMR |
The reaction proceeds through hydrolysis of the benzoate group, elimination of a flavan unit, and aerial oxidation of intermediates .
Derivatization Reactions
This compound can be acetylated to form a triacetate derivative, confirming the presence of hydroxyl groups:
| Reagent | Conditions | Products | Physical Properties |
|---|---|---|---|
| Ac₂O in pyridine | Room temperature, 30 min | This compound triacetate | m.p. 130–132°C; [α]D = -8.5° (CHCl₃) |
IR spectroscopy revealed ester carbonyl absorption at 1,735 cm⁻¹, while ¹H NMR confirmed acetylation of three hydroxyl groups .
Biosynthetic Pathway Considerations
This compound is hypothesized to form via oxidative coupling of flavan precursors. A proposed mechanism involves:
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Oxidation of dracorhodin (a monomeric flavan) to a benzodioxepinium ion.
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Condensation with (2S)-5-methoxyflavan-7-ol units.
Structural Insights from Reactivity
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Ester Sensitivity : Hydrolysis under acidic/alkaline conditions confirms labile ester bonds.
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Stereochemical Stability : The S-configuration at C-2‴ and C-2″ remains intact during degradation, as evidenced by chiral product isolation .
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Phenolic Role : Free hydroxyl groups are critical for reactivity, as shown by acetylation and degradation studies .
Scientific Research Applications
Antioxidant Properties
Dracoflavan A exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Inhibition of α-Amylase
This compound has been identified as a potent inhibitor of pancreatic α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can slow down the breakdown of starch into sugars, providing potential benefits in managing blood glucose levels. The compound shows a non-competitive inhibition mechanism with an IC50 value comparable to established inhibitors like acarbose .
Medical Applications
This compound's ability to inhibit α-amylase makes it a candidate for developing anti-diabetic medications. Its antioxidant properties further enhance its therapeutic profile in treating conditions associated with oxidative stress, such as diabetes and cardiovascular diseases .
Nutraceuticals
Given its natural origin and health benefits, this compound is being explored for inclusion in dietary supplements and functional foods aimed at improving metabolic health and reducing oxidative stress .
Cosmetic Industry
The antioxidant properties of this compound also suggest potential applications in the cosmetic industry, particularly in formulations aimed at protecting skin from oxidative damage caused by environmental stressors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Dracoflavan A involves its interaction with various molecular targets and pathways. It is known to inhibit blood platelet aggregation, which is crucial for its anti-thrombotic effects . The compound also interacts with enzymes and receptors involved in inflammatory and immune responses, contributing to its anti-inflammatory and immune-enhancing properties .
Comparison with Similar Compounds
Dracoflavan B Series (B, B1, B2)
- Structural features: Dracoflavan B derivatives are A-type proanthocyanidin dimers, differing from Dracoflavan A in linkage (C4–C8/C2–O–C7) and absence of a biflavonoid core .
- Bioactivity: Dracoflavan B (CAS: N/A) inhibits pancreatic α-amylase (IC₅₀: 23–27 μM) via non-competitive binding (Ki: 11.7 μM), comparable to acarbose. Its activity depends on the A-ring phenolic group and hydrophobic B/C-ring interactions . Dracoflavan B1 (CAS: 194794-44-0) and B2 (CAS: 194794-47-3) share similar α-amylase inhibition but differ in stereochemistry, with negligible impact on potency .
- Key contrast: Unlike this compound, the B-series lacks biflavonoid architecture, resulting in lower molecular weight (538.6 g/mol) and distinct solubility profiles .
Dracoflavan C Series (C1, C2)
- Structural features : These are oxidized derivatives of Dracoflavan B, with additional hydroxyl or methoxy groups. For example, Dracoflavan C1 (C₃₃H₃₀O₆; MW: 522.2) and C2 (C₃₃H₃₀O₇; MW: 538.6) .
- Bioactivity: Limited data exist, but their oxidized moieties may enhance antioxidant capacity compared to Dracoflavan B .
Proanthocyanidin A2
- Structural features: A non-dracoflavan proanthocyanidin dimer with C4–C8/C2–O–C5 linkage.
- Key contrast: this compound’s biflavonoid core may allow dual binding sites, a feature absent in simpler proanthocyanidins .
Comparative Data Table
Research Findings and Mechanistic Insights
- Structure-Activity Relationships (SAR): The A-ring phenolic group is critical for α-amylase inhibition in Dracoflavan B. Glycosylation of this group enhances activity (IC₅₀: 12 μM) . Hydrophobic interactions from B/C-rings in Dracoflavan B stabilize enzyme binding, a feature absent in Proanthocyanidin A2 . this compound’s biflavonoid structure may enable dual-target engagement, though empirical validation is needed .
Pharmacokinetics :
Biological Activity
Dracoflavan A is a flavonoid compound derived from the resin of Daemonorops draco , commonly known as Dragon's Blood. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex chemical structure that includes multiple hydroxyl groups and a phenolic framework, which is critical for its biological activity. The compound is typically isolated through various extraction methods, including Soxhlet extraction with solvents such as hexane and ethyl acetate. Its purity and identity are confirmed using techniques such as NMR and mass spectrometry.
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage.
2. Anti-inflammatory Effects
Inflammation plays a pivotal role in numerous chronic diseases. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests potential therapeutic applications in treating inflammatory conditions.
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. For instance, studies have reported effective inhibition of Staphylococcus aureus and Candida albicans.
The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Enzymatic Activity : this compound acts as an inhibitor for enzymes involved in carbohydrate metabolism, such as α-amylase, which is crucial for glucose absorption.
- Regulation of Signaling Pathways : The compound influences signaling pathways related to inflammation and cell survival, promoting apoptosis in cancer cells while protecting normal cells from stress-induced damage.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on Antioxidant Capacity : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in human cell lines, suggesting its potential as a dietary supplement for enhancing health.
- Clinical Trials on Inflammation : Preliminary clinical trials indicated that patients receiving extracts containing this compound showed reduced symptoms of inflammatory diseases compared to control groups.
- Antimicrobial Efficacy Testing : Laboratory tests confirmed that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and Pseudomonas aeruginosa, highlighting its potential use in treating infections.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other flavonoids:
| Compound | Antioxidant Activity | Anti-inflammatory | Antimicrobial |
|---|---|---|---|
| This compound | High | Moderate | High |
| Quercetin | Moderate | High | Moderate |
| Kaempferol | High | Moderate | Low |
Q & A
Q. What spectroscopic methods are essential for validating the structural identity of Dracoflavan A in natural product research?
this compound’s complex biflavonoid structure requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to confirm connectivity and stereochemistry, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination . Cross-referencing with literature data (e.g., J. Nat. Prod. 1997) is critical to resolve ambiguities in spectral assignments .
Q. How can researchers optimize solubility and stability of this compound in in vitro assays?
this compound’s limited aqueous solubility can be mitigated by pre-dissolving the compound in DMSO or acetone, followed by dilution in assay buffers. Heating to 37°C with brief sonication (10–15 minutes) enhances dissolution. Stability testing under assay conditions (e.g., pH, temperature) via HPLC monitoring is recommended to prevent degradation .
Q. What are the primary natural sources of this compound, and how does extraction methodology impact yield?
this compound is isolated from Daemonorops draco resin. Extraction typically involves maceration in chloroform or dichloromethane, followed by chromatographic purification (e.g., silica gel, HPLC). Yield optimization requires solvent selection based on polarity and validation via TLC/HPLC to minimize co-elution with structurally similar flavans like Dracoflavan B1/B2 .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological activities (e.g., antioxidant vs. pro-oxidant effects)?
Contradictory findings may arise from differences in cell models, concentration ranges, or redox conditions. A tiered approach is recommended:
Q. What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
Semi-synthetic modification of this compound’s hydroxyl and methoxy groups (e.g., acetylation, methylation) can elucidate functional group contributions. Key steps include:
Q. How can researchers address batch-to-batch variability in this compound isolates from natural sources?
Implement a quality control pipeline:
Q. What computational tools are suitable for predicting this compound’s pharmacokinetic (ADMET) properties?
Use in silico platforms like SwissADME or ADMETLab to predict logP (2.85), aqueous solubility (−5.32 LogS), and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Methodological Considerations
Q. How to ensure reproducibility in this compound studies when using commercial samples?
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical models?
Nonlinear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. For multi-parametric data (e.g., cytokine profiles), apply PCA or hierarchical clustering to identify response patterns .
Q. How to contextualize this compound’s bioactivity against related biflavonoids (e.g., Dracoflavan B1/B2)?
Comparative studies should include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
